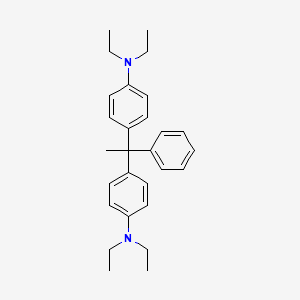
4,4'-(1-phenylethane-1,1-diyl)bis(N,N-diethylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(1-Phenylethane-1,1-diyl)bis(N,N-diethylaniline) is an organic compound characterized by its unique structure, which includes a phenylethane core and two N,N-diethylaniline groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1-phenylethane-1,1-diyl)bis(N,N-diethylaniline) typically involves the reaction of 4,4’-dihydroxybiphenyl with N,N-diethylaniline under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(1-phenylethane-1,1-diyl)bis(N,N-diethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions include quinone derivatives, various amine derivatives, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4,4’-(1-phenylethane-1,1-diyl)bis(N,N-diethylaniline) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4,4’-(1-phenylethane-1,1-diyl)bis(N,N-diethylaniline) exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(1-Phenylethylidene)bisphenol: Known for its use in polymer production and as a flame retardant.
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: Used in the synthesis of dyes and pigments.
4,4’-(Ethene-1,2-diyl)bis(N,N-diphenylaniline): Employed in organic electronics and as a semiconductor material.
Uniqueness
4,4’-(1-phenylethane-1,1-diyl)bis(N,N-diethylaniline) is unique due to its specific structure, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
23308-44-3 |
|---|---|
Fórmula molecular |
C28H36N2 |
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
4-[1-[4-(diethylamino)phenyl]-1-phenylethyl]-N,N-diethylaniline |
InChI |
InChI=1S/C28H36N2/c1-6-29(7-2)26-19-15-24(16-20-26)28(5,23-13-11-10-12-14-23)25-17-21-27(22-18-25)30(8-3)9-4/h10-22H,6-9H2,1-5H3 |
Clave InChI |
BKZSPCUFQFNUIM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C(C)(C2=CC=CC=C2)C3=CC=C(C=C3)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




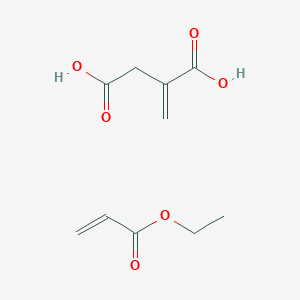
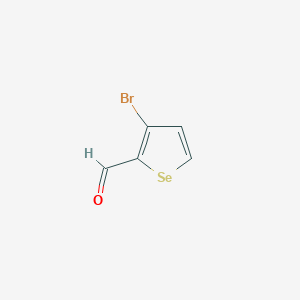
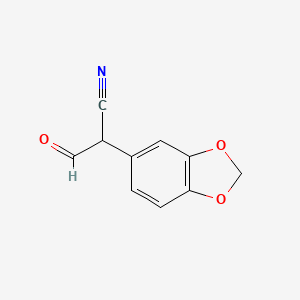
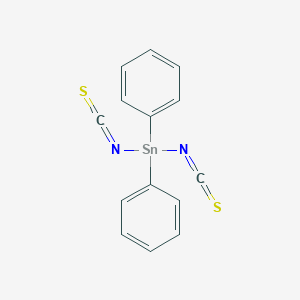
![[(2-Methylbutan-2-yl)peroxy]methanol](/img/structure/B14703858.png)
![6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B14703861.png)
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14703862.png)
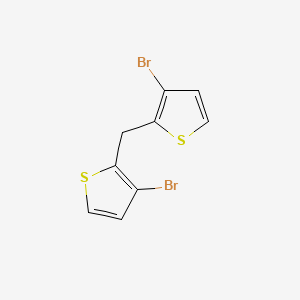
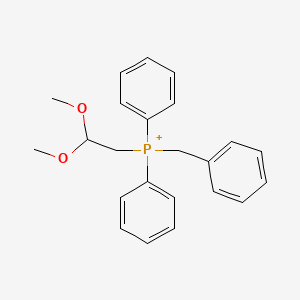
![5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14703888.png)


